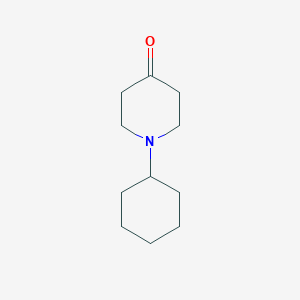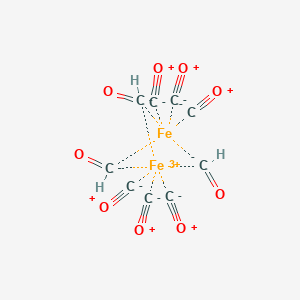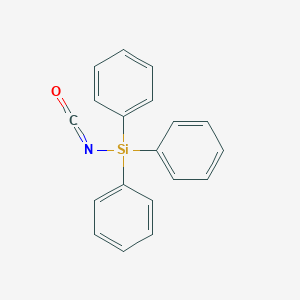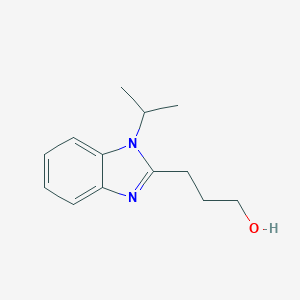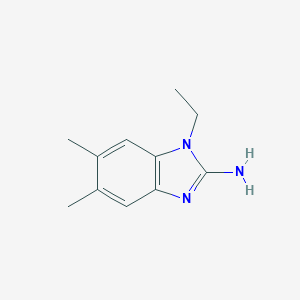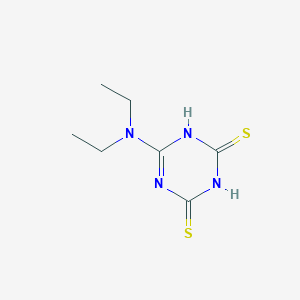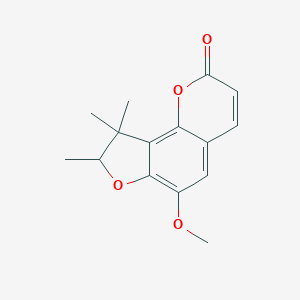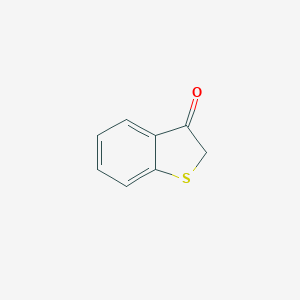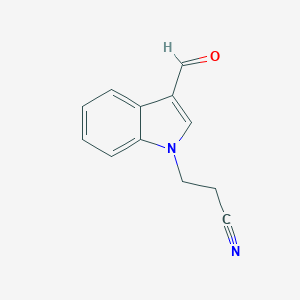
3-(3-Formyl-1H-indol-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Formyl-1H-indol-1-yl)propanenitrile is a chemical compound that serves as a precursor for the synthesis of various heterocyclic compounds. It contains an indole moiety, which is a fundamental scaffold in many natural products and pharmaceuticals, and a nitrile group, which is a versatile functional group in organic synthesis.
Synthesis Analysis
The synthesis of derivatives from 3-(3-Formyl-1H-indol-1-yl)propanenitrile has been explored in the literature. For instance, the synthesis of metal dithiocarbamate complexes using a related compound, 3-((pyridin-2-yl)methylamino)propanenitrile, has been reported . These complexes were prepared and characterized, indicating that the nitrile group can act as a precursor to more complex structures involving metal coordination.
Molecular Structure Analysis
The molecular structure of the metal dithiocarbamate derivatives of a related compound was elucidated using X-ray crystallography . The analysis revealed the presence of C-H...π contacts, which are significant in the stabilization of the crystal structure. The delocalization of π electrons over the S2CN moiety and the strong double bond character between the carbon and nitrogen atoms were also confirmed.
Chemical Reactions Analysis
The reactivity of 3-(3-Formyl-1H-indol-1-yl)propanenitrile in forming heterocyclic compounds has been investigated . This compound is used as a precursor in various synthetic pathways to produce heterocyclic structures, which are important in the development of pharmaceuticals and other biologically active molecules.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-(3-Formyl-1H-indol-1-yl)propanenitrile are not detailed in the provided papers, the properties of its derivatives and related compounds have been characterized. For example, the metal dithiocarbamate complexes derived from a related nitrile compound were analyzed using elemental analysis, spectroscopic data (IR, 1H, and 13C NMR), and TGA analysis . These methods provide insights into the bonding modes, electronic structure, and thermal stability of the compounds.
Applications De Recherche Scientifique
-
Scientific Field: Medicinal Chemistry
- Application : This compound is used in the synthesis of indole derivatives, which are prevalent moieties present in biologically active compounds .
- Results or Outcomes : Indole derivatives have shown various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
-
Scientific Field: Antimicrobial Research
-
Scientific Field: Antitubercular Research
- Application : The compound has been used in the synthesis of certain compounds tested for their in vitro antimycobacterial activity .
- Results or Outcomes : The synthesized compounds were tested against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .
- Scientific Field: Antifungal Research
- Application : This compound has been used in the synthesis of 1-(1H-indol-3-yl) derivatives, which have been tested for their antifungal activity .
- Methods of Application : The compound is used in the synthesis of these derivatives, which are then tested against various strains of Candida and Aspergillus .
- Results or Outcomes : The specific results or outcomes would be found in the respective research papers. The summaries provided here are based on the information available from the search results .
-
Scientific Field: Antiviral Research
- Application : Indole derivatives, which can be synthesized using this compound, have shown antiviral properties .
- Results or Outcomes : The specific results or outcomes would be found in the respective research papers. The summaries provided here are based on the information available from the search results .
-
Scientific Field: Anti-inflammatory Research
- Application : Indole derivatives, which can be synthesized using this compound, have shown anti-inflammatory properties .
- Results or Outcomes : The specific results or outcomes would be found in the respective research papers. The summaries provided here are based on the information available from the search results .
Propriétés
IUPAC Name |
3-(3-formylindol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-6-3-7-14-8-10(9-15)11-4-1-2-5-12(11)14/h1-2,4-5,8-9H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWRGCLFZOWWSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCC#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366271 |
Source


|
| Record name | 3-(3-Formyl-1H-indol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Formyl-1H-indol-1-yl)propanenitrile | |
CAS RN |
18109-11-0 |
Source


|
| Record name | 3-(3-Formyl-1H-indol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-formyl-1H-indol-1-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

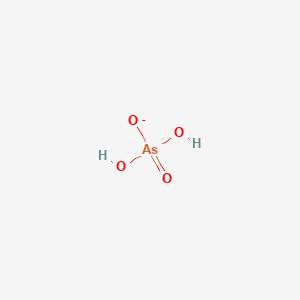
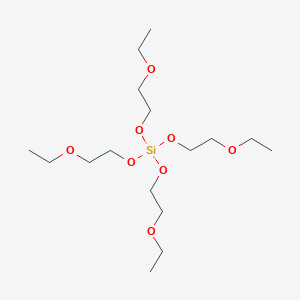
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)
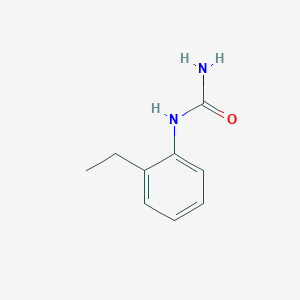
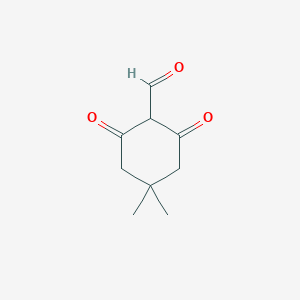
![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)
